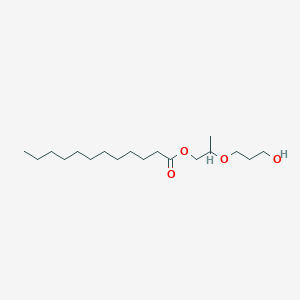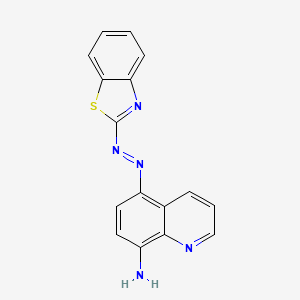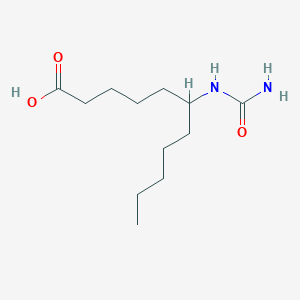
6-(Carbamoylamino)undecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Carbamoylamino)undecanoic acid is a compound that belongs to the class of carboxylic acids It is characterized by the presence of a carbamoylamino group attached to the sixth carbon of an undecanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(carbamoylamino)undecanoic acid typically involves the reaction of undecanoic acid with a carbamoylating agent. One common method is the reaction of undecanoic acid with urea under acidic or basic conditions to form the carbamoylamino derivative. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Carbamoylamino)undecanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The carbamoylamino group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and alkylating agents like methyl iodide (CH₃I) are commonly employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Carbamoylamino)undecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in modulating biological pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antifungal agent and in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-(carbamoylamino)undecanoic acid involves its interaction with specific molecular targets and pathways. The carbamoylamino group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as gene expression, signal transduction, and metabolic pathways. The compound’s effects on fungal metabolism, for example, involve the modulation of gene expression critical for virulence and cell wall assembly .
Vergleich Mit ähnlichen Verbindungen
Undecanoic Acid: A saturated medium-chain fatty acid with known antifungal properties.
Decanoic Acid: Another medium-chain fatty acid with similar antifungal effects.
Aminocaproic Acid: An antifibrinolytic agent used to induce clotting postoperatively.
Uniqueness: 6-(Carbamoylamino)undecanoic acid is unique due to the presence of the carbamoylamino group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
138659-79-7 |
|---|---|
Molekularformel |
C12H24N2O3 |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
6-(carbamoylamino)undecanoic acid |
InChI |
InChI=1S/C12H24N2O3/c1-2-3-4-7-10(14-12(13)17)8-5-6-9-11(15)16/h10H,2-9H2,1H3,(H,15,16)(H3,13,14,17) |
InChI-Schlüssel |
DYZYRHRGTAFFGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CCCCC(=O)O)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


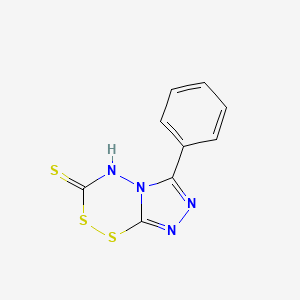
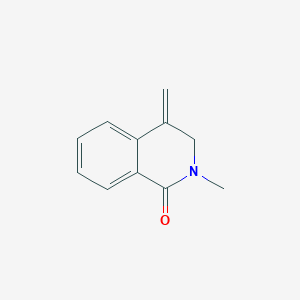
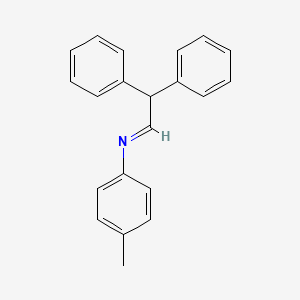
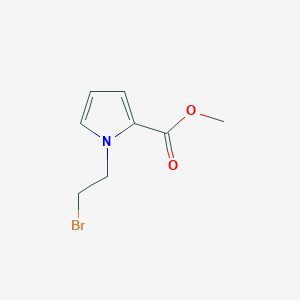

![1-[1-(Ethenyloxy)ethyl]-4-methoxybenzene](/img/structure/B14289354.png)
![1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole](/img/structure/B14289370.png)
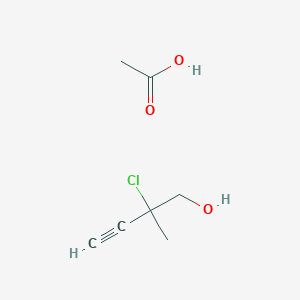
![{[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene](/img/structure/B14289378.png)
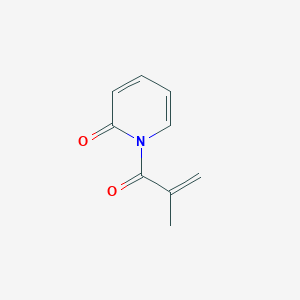
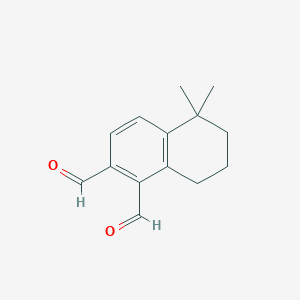
![N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octanamide](/img/structure/B14289391.png)
